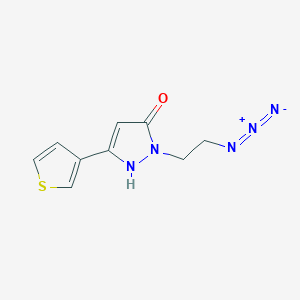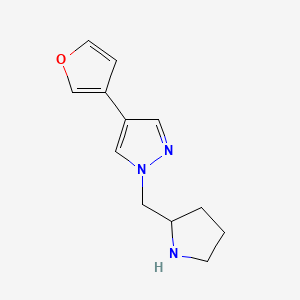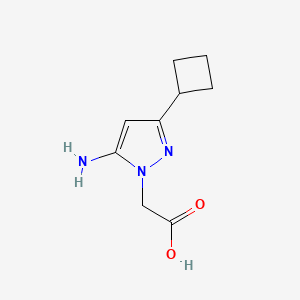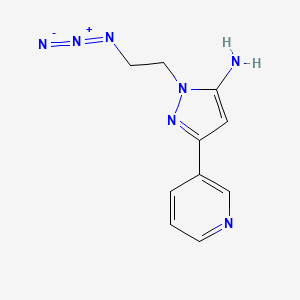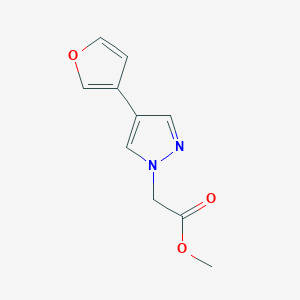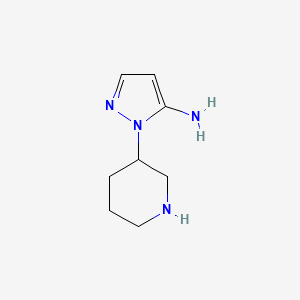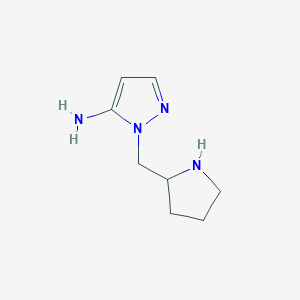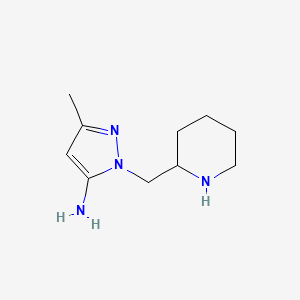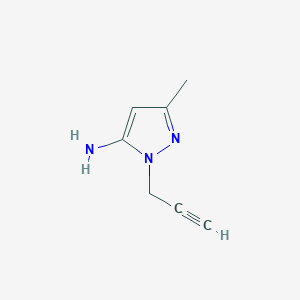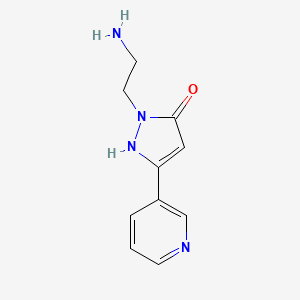
1-(2-aminoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol
Descripción general
Descripción
1-(2-Aminoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol, also known as Pyrazole-2-carboxylic acid ethyl ester, is a heterocyclic compound belonging to the class of pyrazoles. It is a white to off-white crystalline solid with a molecular formula of C7H9N3O2 and a molecular weight of 169.16 g/mol. Pyrazole-2-carboxylic acid ethyl ester is an important intermediate used in the synthesis of many drugs and compounds, such as the anti-inflammatory drug naproxen.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
The development of efficient methods for synthesizing polyfunctional N-heterocycles, such as pyrazolo[1,5-a]pyrimidine derivatives, is a significant area of research. These compounds are of biomedical importance due to their broad spectrum of biological activities and have also attracted interest in materials science for their photophysical properties. The synthesis often involves reactions with 1,3-biselectrophilic reagents, highlighting the importance of understanding the regioselectivity and nucleophilicity of the involved nitrogen atoms (Moustafa et al., 2022).
Ligand Design for Metal Complexation
Improved synthesis methods for compounds like 1H-pyrazole have been developed, facilitating the creation of ligands for metal salts complexation. These ligands are candidates for the simultaneous complexation of metal cations and anions, demonstrating the compound's utility in creating complex metal-organic frameworks and potential applications in catalysis and material science (Pask et al., 2006).
Photoluminescence and OLED Applications
Research into the photophysical properties of pyrazole derivatives, particularly those involving Pt(II) complexes with pyrazole chelates, has led to the development of mechanoluminescent materials and highly efficient organic light-emitting diodes (OLEDs). These studies showcase the compound's potential in creating advanced photoluminescent materials for lighting and display technologies (Huang et al., 2013).
Anticancer and Antibacterial Agents
Derivatives of 1H-pyrazole have been explored as potential COX-2 inhibitors, highlighting their relevance in designing new therapeutic agents. The synthesis of various derivatives demonstrates the compound's versatility and potential in drug development, particularly for anti-inflammatory and anticancer applications (Patel et al., 2004).
Propiedades
IUPAC Name |
2-(2-aminoethyl)-5-pyridin-3-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-3-5-14-10(15)6-9(13-14)8-2-1-4-12-7-8/h1-2,4,6-7,13H,3,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOXPRLQVIUXMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=O)N(N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



